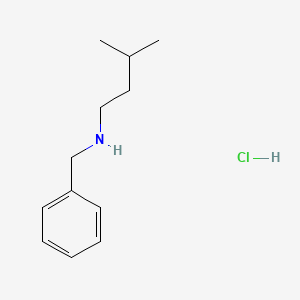
2-(difluoromethoxy)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)cyclohexan-1-amine, also known as DF-MOC-amine, is a chemical compound that has gained significant attention in scientific research. It is a building block for various biologically active molecules, including drugs, agrochemicals, and materials. DF-MOC-amine is a versatile compound that can be used in various chemical reactions, making it an essential tool for medicinal chemists.
Mechanism of Action
2-(difluoromethoxy)cyclohexan-1-amine is a versatile building block that can be used to modify the structure of various biologically active molecules. It can introduce fluorine atoms into the molecule, which can enhance the metabolic stability, lipophilicity, and bioavailability of the molecule. The introduction of fluorine atoms can also affect the pharmacokinetic and pharmacodynamic properties of the molecule, leading to improved efficacy and reduced toxicity.
Biochemical and Physiological Effects:
2-(difluoromethoxy)cyclohexan-1-amine has been shown to have low toxicity and does not cause significant adverse effects in laboratory animals. It is rapidly metabolized in the body and eliminated through the urine. 2-(difluoromethoxy)cyclohexan-1-amine has been shown to have a low potential for drug-drug interactions, making it a valuable building block for the development of new drugs.
Advantages and Limitations for Lab Experiments
2-(difluoromethoxy)cyclohexan-1-amine is a valuable tool for medicinal chemists due to its versatility and ease of use. It can be easily incorporated into various chemical reactions, making it a valuable building block for the synthesis of new drugs and materials. However, 2-(difluoromethoxy)cyclohexan-1-amine is relatively expensive, which can limit its use in large-scale production. Furthermore, the introduction of fluorine atoms can affect the physical and chemical properties of the molecule, which can complicate the synthesis and purification process.
Future Directions
2-(difluoromethoxy)cyclohexan-1-amine is a valuable building block for the development of new drugs and materials. Future research should focus on the development of new synthetic methods for 2-(difluoromethoxy)cyclohexan-1-amine that are more efficient and cost-effective. Furthermore, research should focus on the development of new applications for 2-(difluoromethoxy)cyclohexan-1-amine, such as the synthesis of new fluorescent probes and polymers. Finally, research should focus on the pharmacokinetic and pharmacodynamic properties of 2-(difluoromethoxy)cyclohexan-1-amine and its derivatives to optimize their efficacy and reduce their toxicity.
Synthesis Methods
2-(difluoromethoxy)cyclohexan-1-amine can be synthesized through the reaction of 2-cyclohexenone with difluoromethoxyamine hydrochloride in the presence of a base. The reaction yields 2-(difluoromethoxy)cyclohexan-1-amine as a white solid with a high purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-(difluoromethoxy)cyclohexan-1-amine is a valuable building block for the synthesis of various biologically active molecules. It has been used in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. For example, 2-(difluoromethoxy)cyclohexan-1-amine has been used in the synthesis of the anticancer drug, pazopanib, which is approved by the FDA for the treatment of renal cell carcinoma and soft tissue sarcoma. 2-(difluoromethoxy)cyclohexan-1-amine has also been used in the synthesis of the anti-inflammatory drug, VX-745, which is currently in clinical trials for the treatment of rheumatoid arthritis. Furthermore, 2-(difluoromethoxy)cyclohexan-1-amine has been used in the development of new materials, such as fluorescent probes and polymers.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethoxy)cyclohexan-1-amine involves the conversion of cyclohexanone to 2-(difluoromethoxy)cyclohexan-1-one, followed by reduction to 2-(difluoromethoxy)cyclohexanol, and then conversion to the final product through a reductive amination reaction with ammonia.", "Starting Materials": [ "Cyclohexanone", "Difluoromethoxychloromethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonia" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with difluoromethoxychloromethane in the presence of hydrochloric acid to yield 2-(difluoromethoxy)cyclohexan-1-one.", "Step 2: 2-(Difluoromethoxy)cyclohexan-1-one is reduced to 2-(difluoromethoxy)cyclohexanol using sodium borohydride as the reducing agent.", "Step 3: 2-(Difluoromethoxy)cyclohexanol is reacted with ammonia in the presence of a reducing agent such as sodium borohydride to yield 2-(difluoromethoxy)cyclohexan-1-amine." ] } | |
CAS RN |
1807921-12-5 |
Product Name |
2-(difluoromethoxy)cyclohexan-1-amine |
Molecular Formula |
C7H13F2NO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



